molecular formula C19H22N4O3S B6421012 2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1351587-15-9

2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B6421012
CAS No.: 1351587-15-9
M. Wt: 386.5 g/mol
InChI Key: ZBQMUDFKTARRFO-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[5,4-c]pyridine class, characterized by a bicyclic core comprising a thiazole ring fused to a pyridine moiety. Key structural features include:

  • 2-Ethoxyphenyl substituent: Enhances lipophilicity compared to methoxy or chloro analogs, influencing membrane permeability.
  • Carboxamide linkages: Provide hydrogen-bonding capabilities, critical for target interaction.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2-ethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-26-15-6-4-3-5-13(15)21-19(25)23-10-9-14-16(11-23)27-18(20-14)22-17(24)12-7-8-12/h3-6,12H,2,7-11H2,1H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQMUDFKTARRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include cyclopropanecarboxylic acid, 2-ethoxyaniline, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(2-ethoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analog: Clopidogrel (Thieno[3,2-c]pyridine Core)

Clopidogrel (Plavix®) is a well-known antiplatelet prodrug with a thieno[3,2-c]pyridine core. Key differences include:

  • Heteroatom substitution : Thiophene (sulfur) in clopidogrel vs. thiazole (sulfur and nitrogen) in the target compound.
  • Substituents : Clopidogrel’s methyl ester and 2-chlorophenyl groups contrast with the cyclopropanecarboxamido and 2-ethoxyphenyl groups.
  • Activity : Clopidogrel requires metabolic activation to inhibit the P2Y12 receptor, whereas the target compound’s carboxamide groups may enable direct binding .
Parameter Target Compound Clopidogrel
Core Structure Thiazolo[5,4-c]pyridine Thieno[3,2-c]pyridine
Molecular Formula C₂₁H₂₂N₄O₃S C₁₆H₁₆ClNO₂S
Molecular Weight 422.49 g/mol 355.83 g/mol
Key Substituents Cyclopropanecarboxamido, 2-ethoxyphenyl 2-Chlorophenyl, methyl ester
Therapeutic Use (Hypothesized) Antiplatelet or kinase inhibition Antiplatelet (P2Y12 inhibitor)

Structural Analog: N-(5-Chloro-2-methoxyphenyl)-2-(4-methylphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

This compound (ID: F395-0292) shares the thiazolo[5,4-c]pyridine core but differs in substituents :

  • 4-Methylphenyl group : Increases steric bulk compared to the cyclopropane group.
  • 5-Chloro-2-methoxyphenyl : Reduces lipophilicity relative to the 2-ethoxyphenyl group.
Parameter Target Compound F395-0292
Molecular Formula C₂₁H₂₂N₄O₃S C₂₁H₂₀ClN₃O₂S
Molecular Weight 422.49 g/mol 413.92 g/mol
Key Substituents Cyclopropanecarboxamido, 2-ethoxyphenyl 4-Methylphenyl, 5-chloro-2-methoxyphenyl
Solubility (Predicted) Moderate (ethoxyphenyl enhances lipophilicity) Lower (chloro group reduces solubility)
Potential Target Affinity Enhanced rigidity may improve kinase binding Methyl group may favor hydrophobic pockets

Research Findings and Hypotheses

Metabolic Stability

The cyclopropane ring in the target compound likely reduces oxidative metabolism compared to clopidogrel’s thiophene ring, which is prone to CYP2C19-mediated activation .

Binding Interactions

  • Carboxamide vs. Ester Groups : The target compound’s carboxamides may form stronger hydrogen bonds with targets like kinases or receptors, contrasting with clopidogrel’s ester prodrug design.
  • Ethoxy vs. Methoxy/Chloro Substituents : Ethoxy’s larger size could enhance binding to hydrophobic pockets but reduce solubility .

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